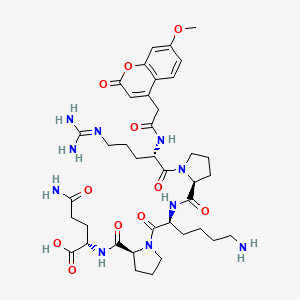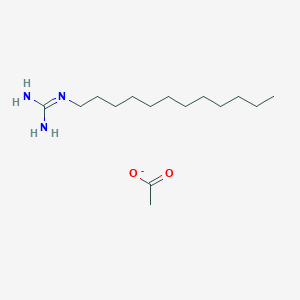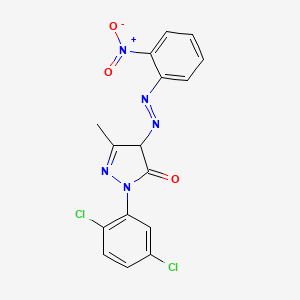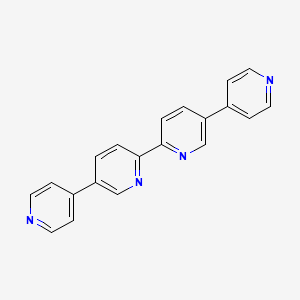
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features multiple pyridine rings, which are known for their aromaticity and nitrogen-containing structure. Pyridine derivatives are widely studied due to their significant roles in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the use of pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions . The reaction mixture is stirred at room temperature and then refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂).
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can lead to the formation of reduced pyridine compounds.
Wissenschaftliche Forschungsanwendungen
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in catalytic processes or exhibit unique electronic properties. The compound’s structure allows it to engage in hydrogen bonding and π-π interactions, influencing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 2-(pyridin-2-yl)pyrimidine derivatives
- 4-[5-(pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine
Uniqueness
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine is unique due to its multiple pyridine rings, which provide a high degree of aromaticity and potential for various chemical modifications. This structural feature enhances its versatility in forming coordination complexes and participating in diverse chemical reactions. Additionally, its ability to engage in multiple types of interactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C20H14N4 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C20H14N4/c1-3-19(23-13-17(1)15-5-9-21-10-6-15)20-4-2-18(14-24-20)16-7-11-22-12-8-16/h1-14H |
InChI-Schlüssel |
GYWCNQREHWJFEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)C3=NC=C(C=C3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


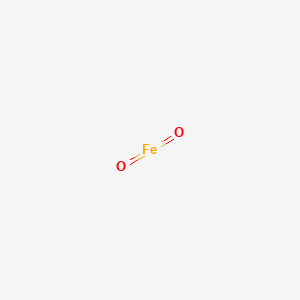
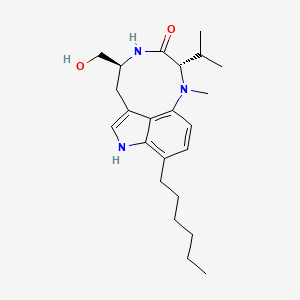
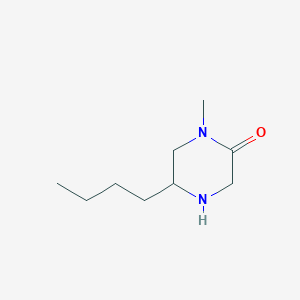
![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)

![disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate](/img/structure/B13745533.png)
